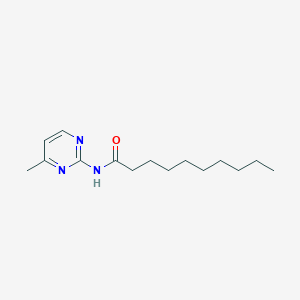

N-(4-methyl-2-pyrimidinyl)decanamide

説明

N-(4-methyl-2-pyrimidinyl)decanamide is a synthetic amide derivative featuring a 10-carbon aliphatic chain (decanamide) conjugated to a 4-methyl-substituted pyrimidine ring. This structure combines lipophilic (decanamide) and aromatic heterocyclic (pyrimidinyl) moieties, enabling interactions with biological membranes and enzymes.

特性

分子式 |

C15H25N3O |

|---|---|

分子量 |

263.38 g/mol |

IUPAC名 |

N-(4-methylpyrimidin-2-yl)decanamide |

InChI |

InChI=1S/C15H25N3O/c1-3-4-5-6-7-8-9-10-14(19)18-15-16-12-11-13(2)17-15/h11-12H,3-10H2,1-2H3,(H,16,17,18,19) |

InChIキー |

OGODQPKDJIXXKK-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)NC1=NC=CC(=N1)C |

正規SMILES |

CCCCCCCCCC(=O)NC1=NC=CC(=N1)C |

製品の起源 |

United States |

類似化合物との比較

Sulfonamide Derivatives (e.g., N4-Acetylsulfamerazine)

Structural Differences :

- N-(4-methyl-2-pyrimidinyl)decanamide lacks the sulfonamide (-SO₂NH-) bridge present in sulfamerazine derivatives like N4-Acetylsulfamerazine (). Instead, it features a direct amide linkage between the decanoyl chain and pyrimidine.

- Biological Implications: Sulfonamide derivatives exhibit antibacterial activity due to competitive inhibition of dihydropteroate synthase (DHPS).

Physicochemical Properties :

| Property | N-(4-methyl-2-pyrimidinyl)decanamide | N4-Acetylsulfamerazine |

|---|---|---|

| Melting Point (°C) | Not reported | 246–247 |

| Functional Groups | Amide, pyrimidine | Sulfonamide, acetyl |

| LogP (Predicted) | ~5.2 (highly lipophilic) | ~2.8 (moderate) |

Glucosylceramide Synthase (UGCG) Inhibitors (e.g., PDMP)

Structural and Functional Contrasts :

Biofilm-Disrupting Decanamides ()

Key Differences :

Plant Growth Regulators (e.g., N-Isobutyl decanamide)

Structural-Activity Relationship :

- N-Isobutyl decanamide () promotes lateral root formation in Arabidopsis at 14 μM. Replacing the isobutyl group with pyrimidine (as in the target compound) may alter receptor binding, as pyrimidines are known to interact with cytokinin receptors in plants .

- Potency Comparison :

- N-Isobutyl decanamide: 50% root growth inhibition at 14 μM.

- Pyrimidine analogs (unrelated): Active at nM-μM ranges in cytokinin signaling.

Phenolic and Vanillyl Decanamides ()

Functional Group Impact :

- N-(4-Hydroxyphenyl)decanamide () and N-Vanillyldecanamide () feature phenolic or methoxybenzyl groups, enabling hydrogen bonding with polar targets. The pyrimidine in the target compound offers π-π stacking and nitrogen-based interactions, favoring enzyme active sites over membrane receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。